molecular formula C4H6Br2O2 B1584212 2,3-Dibromobutyric acid CAS No. 600-30-6

2,3-Dibromobutyric acid

Cat. No. B1584212
CAS RN: 600-30-6
M. Wt: 245.9 g/mol
InChI Key: HESQKTULJLBDRF-UHFFFAOYSA-N
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Description

2,3-Dibromobutyric acid, also known as 2,3-Dibromobutanoic acid, is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da . It appears as a white fine crystalline powder .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobutyric acid consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The 3D structure of the compound can be viewed using specific software .

Scientific Research Applications

1. Plant Physiology and Stress Response

Gamma-aminobutyric acid (GABA), a non-protein amino acid, plays a significant role in various metabolic processes, particularly in plant physiology and stress responses. Studies have shown that increased levels of GABA can enhance heat tolerance in plants such as creeping bentgrass. This is achieved through improved photosynthesis, osmotic adjustment, and metabolic homeostasis under stress conditions (Li, Yu, Peng, & Huang, 2016).

2. Microbial Production and Fermentation

The production of gamma-aminobutyric acid by lactic acid bacteria has been extensively studied for its potential applications in the food industry and health-oriented products. Lactic acid bacteria, known for their safe and eco-friendly production methods, have been identified as efficient GABA producers. This research opens avenues for the development of new, naturally fermented products enriched in GABA (Li & Cao, 2010).

3. Food Science and Nutraceuticals

Gamma-aminobutyric acid is recognized as a potent bioactive compound in the food science sector. Its incorporation in food products can lead to health benefits, particularly its hypotensive effect. The focus has been on optimizing biosynthesis without altering sensory characteristics, facilitating the creation of GABA-enriched food products with added health value (Diana, Quílez, & Rafecas, 2014).

4. Chemical and Pharmaceutical Industry

In the chemical and pharmaceutical industries, derivatives of 2,3-Dibromobutyric acid and related compounds play a crucial role. For instance, d-3,4-Dihydroxybutyric acid is considered a significant platform chemical with diverse applications. Innovative metabolic pathways have been developed for its production, contributing to the industry's evolution (Zhang et al., 2022).

5. Biochemical Research and Metabolism

2,3-Dibromobutyric acid and its analogs are pivotal in biochemical research, particularly in understanding human fuel metabolism under various conditions, such as starvation. These compounds help elucidate the metabolic pathways and physiological responses in different states, providing insights into energy utilization and potential therapeutic applications (Cahill, 2006).

Safety And Hazards

2,3-Dibromobutyric acid is classified as an acute toxicity - Category 4, Oral, Skin irritation, Category 2, Eye irritation, Category 2, and Specific target organ toxicity – single exposure, Category 3 . It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2,3-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-2(5)3(6)4(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESQKTULJLBDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870667
Record name 2,3-Dibromobutanoic acid
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobutyric acid

CAS RN

600-30-6
Record name 2,3-Dibromobutanoic acid
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Record name 2,3-Dibromobutyric acid
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Record name 600-30-6
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Record name 2,3-Dibromobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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